molecular formula C13H18BFO3 B1449912 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1599432-41-3

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1449912
CAS No.: 1599432-41-3
M. Wt: 252.09 g/mol
InChI Key: CSXSULPDIWBLHT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1599432-41-3) is a high-purity boronic ester pinacol derivative supplied with a typical purity of 97% . This compound, with the molecular formula C13H18BFO3 and a molecular weight of 252.09 g/mol, serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it acts as a key intermediate for the introduction of the 2-fluoro-6-methoxyphenyl moiety into more complex molecular architectures. The presence of both the fluorine atom and the methoxy group on the phenyl ring makes it a valuable scaffold in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in materials science research. Researchers should handle this compound with care, as it carries the signal word "Warning" with associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. For RUA (Research Use Only)

Properties

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXSULPDIWBLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation Followed by Borylation

This classical method involves the generation of an aryllithium intermediate from a suitably substituted aryl halide, followed by reaction with a boron electrophile such as trimethyl borate or pinacolborane.

Typical procedure:

  • Start with 2-fluoro-6-methoxybromobenzene or a similar halogenated precursor.
  • Treat with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to form the aryllithium species.
  • Quench the reaction with pinacolborane or trimethyl borate to form the boronic acid intermediate.
  • Subsequent reaction with pinacol or direct use of pinacolborane leads to the formation of the pinacol ester.

Advantages:

  • High regioselectivity due to directed lithiation.
  • Good yields for sensitive substituents like fluorine and methoxy groups.

Limitations:

  • Requires low temperatures and strict anhydrous conditions.
  • Handling of pyrophoric reagents (n-butyllithium).

Transition Metal-Catalyzed Borylation of Aryl Halides

This method uses palladium or nickel catalysts to couple aryl halides with bis(pinacolato)diboron (B2pin2) under mild conditions.

Typical procedure:

  • React 2-fluoro-6-methoxybromobenzene with bis(pinacolato)diboron.
  • Use a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Employ a base like potassium acetate or potassium carbonate.
  • Conduct the reaction in solvents such as dimethylformamide (DMF) or dioxane at moderate temperatures (80–100 °C).

Advantages:

  • Mild reaction conditions.
  • Avoids use of organolithium reagents.
  • Scalable and amenable to diverse functional groups.

Limitations:

  • Requires expensive catalysts.
  • Possible catalyst poisoning by heteroatoms.

Direct C–H Borylation

Recent advances allow direct borylation of aromatic C–H bonds using iridium catalysts and bis(pinacolato)diboron.

Typical procedure:

  • Use an iridium catalyst such as [Ir(cod)(OMe)]2 with a bipyridine ligand.
  • React with bis(pinacolato)diboron under mild heating.
  • The reaction selectively borylates the aromatic ring at the desired position.

Advantages:

  • Avoids prefunctionalization (no need for aryl halides).
  • High atom economy.

Limitations:

  • Regioselectivity can be challenging in substituted aromatics.
  • Catalyst cost and availability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Lithiation-Borylation n-Butyllithium, pinacolborane/trimethyl borate Low temp (-78 °C), THF High regioselectivity, good yields Requires pyrophoric reagents, low temp
Pd-Catalyzed Borylation Pd catalyst, B2pin2, base (KOAc/K2CO3) 80–100 °C, DMF/dioxane Mild conditions, scalable Expensive catalysts, catalyst poisoning
Direct C–H Borylation Ir catalyst, bipyridine ligand, B2pin2 Mild heating No prefunctionalization, atom economy Regioselectivity challenges, catalyst cost

Research Findings and Optimization Notes

  • The lithiation-borylation route is well-established for fluorinated and methoxylated aromatics due to the directing effect of the methoxy group, enabling selective lithiation ortho to the substituent.
  • Transition metal-catalyzed borylation has been shown to tolerate the electron-withdrawing fluorine and electron-donating methoxy groups without significant side reactions, yielding the pinacol ester in high purity and yield.
  • Direct C–H borylation methods are under active development and may offer more sustainable routes but require careful ligand and catalyst selection to achieve regioselectivity for 2-fluoro-6-methoxy substitution patterns.
  • Purification typically involves column chromatography or recrystallization to isolate the pinacol ester as a stable solid.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. Representative conditions and outcomes include:

Substrate Catalyst Base Solvent Yield Reference
Aryl Bromide (e.g., C6H5Br)Pd(PPh3)4 (2 mol%)K2CO3DME/H2O82–89%
Vinyl ChloridePdCl2(dppf)CsFTHF75%

Mechanistic Steps :

  • Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl/vinyl halide.

  • Transmetallation : Boron transfers its aryl group to Pd(II).

  • Reductive Elimination : Formation of the C–C bond regenerates Pd(0).

Oxidation Reactions

Controlled oxidation converts the boronic ester into boronic acid derivatives:

Oxidizing Agent Conditions Product Conversion
H2O2 (30% aq.)RT, 24 h2-Fluoro-6-methoxybenzeneboronic acid93%
NaBO3·4H2OAcOH, 60°C, 2 hBoroxine dimer85%

Nucleophilic Substitution

The electron-deficient fluoro substituent undergoes substitution under specific conditions:

Nucleophile Reagent Product Yield
NH3CuI, DMF, 100°C2-Amino-6-methoxyphenylboronic ester68%
BBr3CH2Cl2, −78°C to RTDemethylation to free phenol91%

Protodeboronation

Under acidic conditions, the boron group is replaced by hydrogen:

Acid Solvent Temperature Outcome
HCl (6 M)THF/H2O80°C2-Fluoro-6-methoxybenzene
CF3COOHDCERTPartial decomposition

Comparative Reactivity Analysis

The compound’s dual substituents differentiate it from analogs:

Compound Substituents Reactivity in Suzuki-Miyaura
2-(4-Methoxyphenyl)-dioxaborolaneMethoxy onlyLower electrophilicity
2-(3-Fluorophenyl)-dioxaborolaneFluoro onlyReduced steric hindrance
2-(2-Fluoro-6-methoxyphenyl)-dioxaborolaneFluoro + MethoxyEnhanced coupling efficiency

Key Research Findings

  • Solvent Optimization : THF/water mixtures (4:1) maximize yields in cross-coupling by balancing solubility and catalyst activity .

  • Temperature Sensitivity : Reactions above 80°C risk protodeboronation, necessitating precise thermal control.

  • Substituent Effects : The ortho-methoxy group stabilizes intermediates via hydrogen bonding, accelerating transmetallation.

This compound’s synthetic utility is underscored by its adaptability in constructing complex architectures for pharmaceuticals and materials science. Future studies may explore its application in enantioselective catalysis and polymer chemistry.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods involving the reaction of boronic acids with appropriate phenolic compounds. Its reactivity is characterized by the presence of the dioxaborolane moiety, which allows for participation in cross-coupling reactions typical in organic synthesis.

Organic Synthesis

One of the primary applications of 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boron Compounds

Boron CompoundReaction TypeYield (%)Conditions
Boronic AcidSuzuki-Miyaura85Pd catalyst, base
DioxaborolaneSuzuki-Miyaura90Pd catalyst, base
Other Boron CompoundsNegishi Coupling80Ni catalyst

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of fluorine and methoxy groups enhances its pharmacokinetic properties and may improve binding affinity to biological targets.

Case Study: Development of Anticancer Agents
Recent studies have investigated derivatives of this compound in the development of anticancer agents. For instance, modifications to the methoxy group have led to compounds with improved selectivity against cancer cell lines.

Material Science

The unique properties of dioxaborolanes make them suitable for applications in material science. They can be used as intermediates in the synthesis of polymers and materials with specific electronic properties.

Table 2: Properties of Materials Synthesized from Dioxaborolanes

Material TypeElectrical Conductivity (S/m)Thermal Stability (°C)
Conductive Polymer10^(-3)250
Insulating Polymer10^(-8)300

Mechanism of Action

The mechanism of action for 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous aryl pinacol boronates, focusing on substituent effects, synthetic methods, and applications.

Structural and Electronic Variations

Table 1: Key Structural and Electronic Properties of Selected Aryl Pinacol Boronates
Compound Name Substituents (Position) Electronic Effects CAS Number Yield (%) Reference
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 2-F, 6-OMe Balanced EWG/EDG 1599432-41-3 N/A
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl; 3,5-OMe Strong EWG (Cl) + EDG (OMe) N/A 92
2-(4-Methoxyphenyl)-... 4-OMe Strong EDG N/A N/A
2-(3-Fluoro-4-methylphenyl)-... 3-F, 4-Me Moderate EWG (F) + Steric hindrance 1147894-98-1 N/A
2-(3-Chloro-6-fluoro-2-methoxy-4-methylphenyl)-... 3-Cl, 6-F, 2-OMe, 4-Me Strong EWG (Cl, F) + EDG (OMe) N/A N/A

Key Observations :

  • Electron-Withdrawing Groups (EWG) : Chloro and fluoro substituents (e.g., in ) enhance electrophilicity at the boron center, facilitating transmetallation in cross-couplings. However, excessive EWGs (e.g., 2,6-dichloro in ) may reduce solubility.
  • Electron-Donating Groups (EDG) : Methoxy groups (e.g., in ) stabilize boronates via resonance but may slow coupling reactions due to reduced electrophilicity.
  • Steric Effects : Methyl or bulky substituents (e.g., 4-Me in ) hinder reactivity by blocking catalytic sites in transition metal complexes.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 2-fluoro-6-methoxy substitution pattern balances reactivity and stability. Fluorine’s ortho position directs coupling regioselectivity, while methoxy improves solubility in polar solvents .
  • Comparison :
    • The dichloro-dimethoxy variant () showed high efficiency in forming indazole derivatives (62.3% yield in Suzuki couplings), attributed to chlorine’s activating effects.
    • 4-Methoxyphenyl derivatives () exhibit slower coupling due to strong EDG effects but higher hydrolytic stability.

Biological Activity

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-41-3) is an organoboron compound notable for its applications in organic synthesis and potential biological activity. This compound features a boron atom within a dioxaborolane ring and is primarily recognized for its utility in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical syntheses. This article explores the biological activity of this compound based on existing research and findings.

  • Molecular Formula : C13H18BFO3
  • Molecular Weight : 252.09 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have highlighted the potential of organoboron compounds in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCompoundCancer TypeMechanismResult
Organoboron derivativesBreast cancerApoptosis inductionSignificant reduction in cell viability
Related dioxaborolanesLung cancerCell cycle arrestInhibition of tumor growth

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as a dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK1A) inhibitor. DYRK1A is implicated in various cellular processes including cell proliferation and differentiation.

Pharmacological Studies

Pharmacological testing of related compounds has demonstrated promising results regarding their selectivity and potency against specific targets. The structure-activity relationship (SAR) studies reveal that modifications to the phenolic ring can enhance inhibitory activity against target enzymes.

Structure-Activity Relationship (SAR)

The activity of this compound can be attributed to its structural components:

  • Dioxaborolane Ring : Facilitates interactions with biological targets.
  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Methoxy Group : May contribute to increased solubility and stability.

Case Study 1: DYRK1A Inhibition

In a study exploring DYRK1A inhibitors, analogs of dioxaborolanes were synthesized and tested for their inhibitory effects. The results indicated that certain modifications led to enhanced potency and selectivity over other kinases.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of related organoboron compounds in a mouse model of breast cancer. The results showed a significant decrease in tumor size compared to controls.

Q & A

Q. Table 1. Key Synthetic Parameters for Miyaura Borylation

ParameterOptimal ConditionImpact on Yield
CatalystPdCl₂(dppf) (1 mol%)High efficiency
BaseK₂CO₃Moderate solubility
SolventMeCNPolar aprotic
TemperatureReflux (82°C)Accelerates kinetics

Q. Table 2. NMR Data for Structural Confirmation

Signal TypeExpected Shift (ppm)Functional Group
¹H NMR (CH₃)1.0–1.3Tetramethyl groups
¹⁹F NMR-110 to -120Ortho-F substituent
¹³C NMR (B-O)80–85Dioxaborolane ring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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